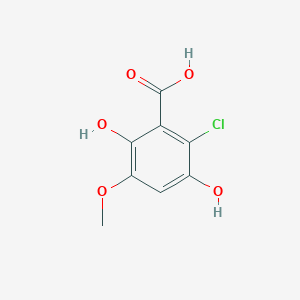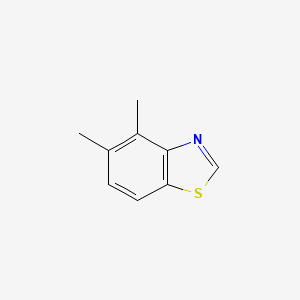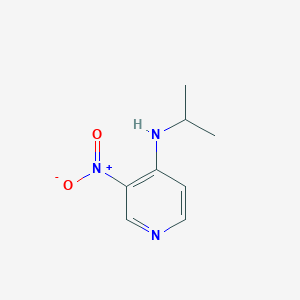
4-Propyl-o-phenylenediamine
Vue d'ensemble
Description
“4-Propyl-o-phenylenediamine” (POPD) is an aromatic amine used in various scientific applications due to its versatile chemical properties. It is an important intermediate for preparing albendazole , a broad-spectrum anthelmintic used in medicine .
Synthesis Analysis
The synthesis of 4-Propyl-o-phenylenediamine involves a new synthesis route that takes o-nitroaniline, aluminum trichloride, and sulfur dioxide as raw materials . The process involves the preparation of 4-sulfinic acid-2-nitroaniline through Friedel-crafts reaction, followed by a propylation reaction on the 4-sulfinic acid-2-nitroaniline and chloropropane under an alkaline condition to obtain the 4-propylthio-o-phenylenediamine . Finally, a hydrogenation reduction on the 4-propylsulfonyl-2-nitroaniline is performed to obtain the 4-propylthio-o-phenylenediamine .
Chemical Reactions Analysis
o-Phenylenediamine, a related compound, is a versatile starting material for several compounds . It undergoes condensation with amino acids (glycine, alanine, aspartic acid, and L-proline) via Phillips reaction . The synthesized compound showed promising antibacterial activity .
Applications De Recherche Scientifique
Electrochromic Materials and Polymer Synthesis
A novel conjugated polymer incorporating a phenylenediamine derivative demonstrated exceptional solubility in organic solvents and high thermal stability, showcasing potential for electrochromic applications. This polymer’s hole-transporting and electrochromic properties were examined, indicating its utility in advanced material applications (Chen et al., 2010).
Antioxidant Properties in Rubber Industry
The study on various N,N'-substituted p-phenylenediamines, which are crucial antioxidants in the rubber industry, elucidated their oxidation products. These compounds, including derivatives similar in structure to 4-Propyl-o-phenylenediamine, show reversible redox couples, highlighting their importance in enhancing the durability and lifespan of rubber products (Rapta et al., 2009).
Environmental Impact and Detection Methods
Research into rubber-derived quinones, transformation products of phenylenediamines used in the rubber industry, has revealed their widespread presence in the environment. This study underscores the necessity for further toxicological evaluations due to potential ecological and human health risks associated with these compounds (Cao et al., 2022).
Corrosion Inhibition
N-phenyl-1,4-phenylenediamine, a compound structurally related to 4-Propyl-o-phenylenediamine, was investigated for its efficacy as a corrosion inhibitor for copper in acidic solutions. This research highlights the potential of phenylenediamines derivatives in protecting metals from corrosion, essential for extending the life of metal components in various industries (Sherif & Park, 2006).
Copolymerization and Nanocomposite Formation
Studies on the copolymerization of aniline dimers, including compounds similar to 4-Propyl-o-phenylenediamine, have led to the formation of polyaniline (PANI) nanofibers. These materials exhibit unique morphological and electroconductive properties, making them suitable for applications in sensors, energy conversion devices, and more (Sun & Deng, 2008).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that phenylenediamines, a class of compounds to which 4-propyl-o-phenylenediamine belongs, are used in various applications such as hair dyes, rubber products, and as precursors to many heterocyclic compounds .
Mode of Action
For instance, they can undergo condensation reactions with other compounds, leading to the formation of new products .
Biochemical Pathways
Phenylenediamines are known to be involved in the synthesis of various medicinal compounds and can react with carboxylic acids and their derivatives to form benzimidazole .
Pharmacokinetics
It is known that phenylenediamines can penetrate the skin and cause contact dermatitis .
Result of Action
Phenylenediamines are known to cause contact dermatitis and can lead to sensitization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Propyl-o-phenylenediamine. For instance, exposure to air can cause phenylenediamines to darken due to oxidation . Additionally, the compound’s action can be influenced by its concentration and the presence of other compounds in its environment .
Propriétés
IUPAC Name |
4-propylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZZLBVKKPQYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310569 | |
| Record name | 4-Propyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylbenzene-1,2-diamine | |
CAS RN |
346001-28-3 | |
| Record name | 4-Propyl-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346001-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-1,2-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401310569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



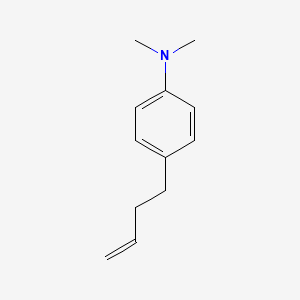
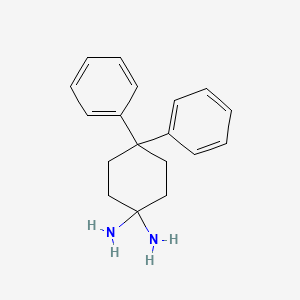


![[(2S,3S,4R,5R)-2-(Acetyloxymethyl)-4-hydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 2-methylpropanoate](/img/structure/B3261564.png)
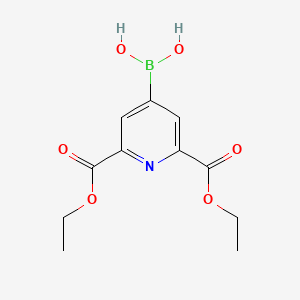
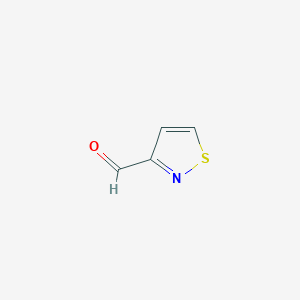
amine](/img/structure/B3261595.png)
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B3261600.png)

![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)
